Enlimomab pegol is a pegylated monoclonal antibody that specifically targets the human intercellular adhesion molecule 1 (ICAM-1). This compound is classified as an immunosuppressant and is primarily utilized in the treatment of immune system diseases. Enlimomab pegol was initially developed by Boehringer Ingelheim GmbH and has been investigated for various clinical applications, including reducing disease activity in refractory rheumatoid arthritis and preventing acute rejection in kidney and liver transplantations .
The synthesis of enlimomab pegol involves recombinant DNA technology. The gene encoding the Fab fragment of the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese Hamster Ovary (CHO) cells. This process allows for the large-scale production of the Fab fragment in bioreactors under controlled conditions to optimize yield and purity.
The industrial production methods include:
Enlimomab pegol consists of a Fab fragment derived from murine IgG2a monoclonal antibodies. The molecular formula for enlimomab pegol is C6H10FNO2, although detailed structural data such as three-dimensional conformation or specific bond angles are typically proprietary or not fully disclosed in public databases .
Enlimomab pegol primarily engages in binding interactions with its target ICAM-1 rather than undergoing typical chemical reactions such as oxidation or reduction. The key reaction involves the binding of enlimomab pegol to the extracellular domain of ICAM-1, which inhibits leukocyte adhesion to vascular endothelium. This mechanism is crucial for its therapeutic effects in inflammatory conditions .
The production of enlimomab pegol involves various reagents used during cell culture and purification processes, including:
These reagents facilitate the growth of CHO cells and the subsequent purification of the antibody fragments.
Enlimomab pegol functions by binding to the extracellular domain 2 of ICAM-1. This binding inhibits leukocyte adhesion to endothelial cells, thereby reducing leukocyte extravasation and subsequent inflammatory tissue injury. The mechanism involves multiple steps:
By blocking ICAM-1, enlimomab pegol effectively reduces inflammation and tissue damage associated with various immune responses .
Enlimomab pegol exhibits properties typical of monoclonal antibodies, such as high solubility in aqueous solutions due to its protein nature. The physical stability is influenced by its pegylation, which enhances solubility and reduces immunogenicity.
The chemical stability of enlimomab pegol is maintained under physiological conditions, with minimal degradation observed during storage. Its molecular weight is not explicitly stated but is generally consistent with that of monoclonal antibodies .
Enlimomab pegol has several applications across different fields:
Enlimomab pegol (development codes: BIRR-1, R6.5) is a biotechnologically engineered therapeutic agent classified as a Fab' fragment conjugated to polyethylene glycol (PEG) [1] [6]. Its INN (International Nonproprietary Name) reflects this structure: "Enlimomab" denotes the monoclonal antibody origin targeting ICAM-1, while "pegol" indicates PEGylation—a covalent attachment of PEG polymers to enhance pharmacokinetic properties [6] [8]. Structurally, it originates from a murine IgG2a monoclonal antibody (mAb) against human ICAM-1 (CD54). The Fab' fragment retains the antigen-binding region but lacks the Fc domain, minimizing Fc-mediated immune responses [4]. PEGylation extends its plasma half-life by reducing renal clearance and immunogenicity [1] [10].
Table 1: Structural Characteristics of Enlimomab Pegol
Attribute | Description |
---|---|
Parent Antibody | Murine IgG2a (Clone R6.5/BIRR-1) |
Fragment Type | Fab' (antigen-binding fragment) |
Modification | PEGylated (PEG conjugation) |
Molecular Target | Human ICAM-1 (CD54), extracellular domain 2 |
Mechanism | Competitive inhibition of ICAM-1 binding to leukocyte integrins (LFA-1/Mac-1) |
Enlimomab (unpegylated murine form) emerged in the 1990s for inflammatory and transplant-related indications. Early preclinical studies demonstrated its efficacy in blocking leukocyte adhesion in models of rheumatoid arthritis and organ transplantation [4]. By 1998, a Phase I dose-escalation trial in acute stroke patients established pharmacokinetic targets (serum levels ≥10 µg/ml) but reported serious adverse events, including infections and one anaphylactoid reaction [3].
A pivotal Phase III trial (2001) in ischemic stroke patients (n=625) revealed worse outcomes with enlimomab versus placebo: higher mortality (22.2% vs. 16.2%) and poorer Modified Rankin Scale scores at 90 days (p=0.004) [5]. This failure shifted development toward pegylated forms and niche applications. By 2025, enlimomab pegol reached Phase 1 for renal transplant rejection but has no regulatory approvals [1] [10].
Table 2: Key Development Milestones
Year | Stage | Indication | Outcome | Reference |
---|---|---|---|---|
1998 | Phase I Trial | Acute Stroke | Achieved target serum levels; safety concerns noted | [3] |
2001 | Phase III Trial | Ischemic Stroke | Worse clinical outcomes vs. placebo; trial halted | [5] |
Pre-2010 | Preclinical | Autoimmune Disorders | Reduced disease activity in rheumatoid arthritis models | [4] |
2025 | Phase 1 (Active) | Renal Transplant Rejection | Under investigation; no approvals | [1] [10] |
Biological Function of ICAM-1
ICAM-1 (Intercellular Adhesion Molecule-1) is a transmembrane glycoprotein in the immunoglobulin superfamily, constitutively expressed at low levels on endothelial cells, leukocytes, and astrocytes. During inflammation, cytokines (TNF-α, IFN-γ, IL-1) upregulate ICAM-1, enabling leukocyte adhesion and transmigration into tissues via binding to β2-integrins (LFA-1, Mac-1) on leukocytes [4] [7]. This process is critical in pathologies like transplant rejection, stroke, and autoimmune diseases [3] [9].
Pathophysiological Implications
In stroke, ICAM-1 overexpression exacerbates ischemic damage by promoting neutrophil infiltration and microvascular occlusion [3] [5]. Paradoxically, enlimomab’s failure in stroke trials was linked to leukocyte activation via complement-dependent mechanisms, worsening inflammation [5]. In transplant rejection, ICAM-1 facilitates T-cell infiltration into grafts, making it a rational target. Enlimomab pegol’s Fab’ fragment competitively blocks ICAM-1–integrin binding, potentially dampening alloimmune responses [1] [4].
Evolution to ADC Applications
Recent research repurposes enlimomab’s targeting capability for antibody-drug conjugates (ADCs). Conjugates like Anti-ICAM1 (Enlimomab)-SMCC-DM1 deliver cytotoxins (e.g., DM1, a maytansinoid) to ICAM-1-overexpressing cancers. Upon internalization, DM1 disrupts microtubule dynamics, inducing apoptosis [2]. This approach leverages ICAM-1’s upregulation in tumors while mitigating enlimomab’s immunogenicity through fragment engineering [2] [8].
Table 3: ICAM-1 Roles in Disease and Therapeutic Targeting
Disease Context | ICAM-1 Role | Therapeutic Intervention |
---|---|---|
Ischemic Stroke | Upregulated on endothelia; mediates neutrophil adhesion and microvascular injury | Enlimomab worsened outcomes due to inflammatory side effects |
Renal Transplant | Promotes leukocyte infiltration into graft tissue | Enlimomab pegol in Phase 1 for rejection prevention |
Cancer (e.g., Melanoma) | Overexpressed on tumor endothelium; supports metastasis | Enlimomab-based ADCs deliver cytotoxic payloads to ICAM-1+ cells |
Malaria | Mediates cytoadherence of infected erythrocytes in microvasculature | Not targeted by enlimomab; but highlights ICAM-1's pathological scope |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1